molecular formula C₂₃H₁₀D₅N₃O B1153393 Perampanel-d5

Perampanel-d5

Cat. No.: B1153393
M. Wt: 354.42
Attention: For research use only. Not for human or veterinary use.
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Description

Perampanel-d5 (CAS 2012598-62-6) is a deuterated stable isotope of the anticonvulsant drug Perampanel, specifically labeled with five deuterium atoms on the phenyl ring. With a molecular formula of C 23 H 10 D 5 N 3 O and a molecular weight of 354.42 g/mol, it serves as a critical internal standard in quantitative bioanalysis . Its primary research application is in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the precise quantification of Perampanel in biological matrices such as human plasma . Using a deuterated internal standard like this compound helps correct for bias, minimize matrix effects, and improve overall accuracy and reliability in method development, therapeutic drug monitoring (TDM), and pharmacokinetic studies . Perampanel, the parent compound, is a novel, non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) glutamate receptor, which plays a critical role in neuronal excitation and epileptic seizures . This product is offered with a Certificate of Analysis to ensure identity and purity and is recommended for storage at 2-8°C to ensure long-term stability . For Research Use Only. Not for use in diagnostic procedures or administration to humans.

Properties

Molecular Formula

C₂₃H₁₀D₅N₃O

Molecular Weight

354.42

Synonyms

2-(1’,6’-Dihydro-6’-oxo-1’-phenyl[2,3’-bipyridin]-5’-yl)benzonitrile-d5;  3-(2-Cyanophenyl)-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one-d5;  3-(2-Cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one-d5;  E 2007-d5;  ER 155055-90-d5; 

Origin of Product

United States

Synthesis and Isotopic Integrity of Perampanel D5

Synthetic Pathways for Deuterium (B1214612) Incorporation

The chemical structure of Perampanel-d5, formally named 2-[2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-5-(2-pyridyl)-3-pyridyl]benzonitrile, reveals that the five deuterium atoms are specifically located on the phenyl ring attached to the nitrogen of the pyridinone core. clearsynth.comnih.gov This necessitates a synthetic approach that allows for the precise introduction of a deuterated phenyl group.

Strategies for Site-Specific Deuteration

The targeted introduction of the pentadeuteriophenyl group is typically achieved late in the synthetic sequence, utilizing established cross-coupling methodologies. Two primary strategies are inferred from the general synthesis of Perampanel (B3395873) and related compounds:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of this compound synthesis, this would involve the coupling of a key intermediate, 3-bromo-5-(2-pyridyl)-1H-pyridin-2-one, with phenyl-d5-boronic acid . This method is widely used in the synthesis of the non-deuterated Perampanel. google.comgoogle.com The commercial availability of phenyl-d5-boronic acid makes this a viable and efficient route. chemicalbook.comzeotope.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of this compound, this strategy would employ the reaction between an appropriate pyridinone precursor and aniline-d5 . This approach offers an alternative pathway to introduce the deuterated phenyl moiety directly onto the pyridinone nitrogen. nih.govrsc.orgorganic-chemistry.org

Chemical Reaction Conditions and Yield Optimization

The reaction conditions for the synthesis of Perampanel are well-documented in patent literature, and these can be adapted for its deuterated analog. google.comgoogle.com Optimization of these conditions is crucial for maximizing the yield and purity of the final product.

ParameterTypical Conditions for Perampanel Synthesis (Inferred for this compound)
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)2), Tetrakis(triphenylphosphine)palladium(0)
Ligand Triphenylphosphine (PPh3) or other specialized phosphine (B1218219) ligands
Base Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Sodium ethoxide
Solvent Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), 1,2-Dimethoxyethane
Temperature Room temperature to elevated temperatures (e.g., 40-130 °C)

The data in this table is based on general synthesis methods for Perampanel and serves as a likely basis for the synthesis of its deuterated analog.

Yield optimization involves systematically adjusting these parameters, such as catalyst loading, base strength, solvent polarity, and reaction temperature and time. While specific yield data for the synthesis of this compound is not publicly available, yields for analogous non-deuterated syntheses can be high, with some patented processes reporting yields of over 90%. google.com

Precursor Materials and Deuterated Reagents

The synthesis of this compound relies on the availability of key non-deuterated intermediates and a specific deuterated reagent.

Key Intermediates:

3-Bromo-5-(2-pyridyl)-1H-pyridin-2-one: This is a common precursor in several patented routes to Perampanel.

2-(2-Cyanophenyl)boronic acid or its esters: Used in a Suzuki coupling to introduce the 2-cyanophenyl group at the 3-position of the pyridinone ring.

Deuterated Reagents: The crucial starting material for introducing the isotopic label is a pentadeuterated phenyl source. The selection of this reagent dictates the choice of the synthetic strategy as outlined in section 2.1.1.

Deuterated ReagentCorresponding Synthetic Strategy
Phenyl-d5-boronic acid Suzuki-Miyaura Coupling
Aniline-d5 Buchwald-Hartwig Amination

Phenyl-d5-boronic acid can be synthesized from bromobenzene-d5 (B116778) through lithiation followed by reaction with a borate (B1201080) ester, such as triethyl borate. chemicalbook.com

Characterization of Isotopic Purity and Position

To function as a reliable internal standard, the isotopic purity and the precise location of the deuterium atoms in this compound must be rigorously confirmed. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometric Verification of Deuterium Content

Mass spectrometry (MS) is the primary technique used to confirm the successful incorporation of the five deuterium atoms. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Perampanel, this compound is used as the internal standard. The mass difference between the analyte and the standard confirms the deuterium content.

The molecular weight of unlabeled Perampanel is 349.39 g/mol , while this compound has a molecular weight of approximately 354.42 g/mol , consistent with the replacement of five hydrogen atoms with five deuterium atoms. clearsynth.comnih.gov

Bioanalytical studies report specific mass-to-charge (m/z) transitions for both molecules in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Perampanel350.2247.4
This compound 355.0 / 355.2 248.2

This data is compiled from published LC-MS/MS methods. rsc.org

The observed shift of +5 in the precursor ion mass (from 350.2 to 355.2) and +1 in the major fragment ion provides strong evidence for the incorporation of five deuterium atoms. High-resolution mass spectrometry (HRMS) can be further employed to determine the isotopic enrichment with high accuracy. rsc.org

Nuclear Magnetic Resonance Spectroscopy for Isotopic Position Confirmation

While mass spectrometry confirms the number of deuterium atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying their exact location on the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a significant difference compared to that of unlabeled Perampanel. Specifically, the signals corresponding to the protons on the phenyl ring attached to the pyridinone nitrogen (positions 2', 3', 4', 5', and 6') would be absent or significantly diminished. The remaining protons on the other aromatic rings would remain, providing a clear signature of site-specific deuteration.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the chemical shifts of the deuterium atoms. This would directly confirm that the deuterium is located on an aromatic ring and could be used to verify the pentadeuteriophenyl structure.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would also be informative. The carbon atoms attached to deuterium would exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding carbons in unlabeled Perampanel.

Commercial suppliers of this compound typically provide a certificate of analysis that includes NMR data to confirm the structure and isotopic placement. vivanls.com This comprehensive analysis ensures the identity and purity of the labeled compound, making it a reliable tool for quantitative bioanalysis.

Advanced Analytical Methodologies Utilizing Perampanel D5

Development of Quantitative Bioanalytical Assays

The quantification of Perampanel (B3395873) in research settings necessitates the development of highly sensitive and specific bioanalytical assays. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier technique for this purpose, offering superior selectivity and sensitivity over other methods like HPLC with UV or fluorescence detection. nih.govresearchgate.net In these assays, Perampanel-d5 is consistently employed as the internal standard to correct for variability during sample preparation and analysis. akjournals.comnih.govnih.gov The sample preparation typically involves a straightforward protein precipitation step, often using acetonitrile (B52724) that contains a known concentration of this compound. nih.govakjournals.comresearchgate.net

The foundation of quantitative analysis for Perampanel in preclinical and research matrices is the LC-MS/MS method, which leverages this compound to ensure analytical reliability. bg.ac.rsbenthamdirect.com

Effective chromatographic separation of Perampanel and its internal standard, this compound, from endogenous matrix components is crucial for accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach. researchgate.netresearchgate.net

Column Chemistry : C18 and Phenyl columns are the most frequently reported stationary phases for this analysis. nih.govbenthamdirect.comresearchgate.net Specific examples include Hypersil GOLD C18, Kinetex® C18, and ZORBAX Eclipse XDB-Phenyl columns. akjournals.comnih.govbenthamdirect.com These columns provide the necessary hydrophobic interaction to retain and separate Perampanel and this compound.

Mobile Phase Composition : The mobile phase typically consists of an aqueous component and an organic solvent, used in either a gradient or isocratic elution program. nih.govresearchgate.net The organic phase is commonly acetonitrile or methanol. nih.govnih.govnih.gov The aqueous phase is usually water modified with additives like formic acid (0.1% or 0.2 mM) or ammonium (B1175870) acetate (B1210297) (1 mmoL·L−1 or 5 mmol/L) to improve peak shape and ionization efficiency. nih.govakjournals.comnih.govbenthamdirect.com

Flow Rate and Temperature : Flow rates are maintained within a range of 0.4 mL/min to 0.9 mL/min. nih.govnih.govnih.govbenthamdirect.com Column temperature is also controlled, often set between 25 °C and 50 °C, to ensure reproducible retention times. nih.govnih.govresearchgate.net

The following table summarizes typical chromatographic parameters from various validated methods.

Column ChemistryMobile Phase CompositionElution TypeFlow Rate (mL/min)Reference(s)
C18A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient0.4 nih.gov
Kinetex® C180.2 mM Formic Acid in Water and AcetonitrileIsocratic0.35 akjournals.com
ZORBAX Eclipse XDB-PhenylA: Water with 5 mmol/L Ammonium Acetate & 0.1% Formic AcidB: Acetonitrile-Water (95:5)Gradient0.9 benthamdirect.com
Onyx C18 (Monolithic)A: 0.1% Formic Acid in WaterB: MethanolGradient0.9 nih.gov
Hypersil GOLD C18A: 1 mmoL·L−1 Ammonium Acetate in WaterB: MethanolGradient0.4 nih.gov

Mass spectrometric detection provides the high selectivity required for quantitative bioanalysis.

Ionization Mode : For Perampanel and this compound, positive electrospray ionization (ESI+) is universally employed, as it consistently produces the protonated molecular ions [M+H]+ with high efficiency. akjournals.combg.ac.rsnih.gov The negative ionization mode is generally unsuitable due to a lack of product ions. akjournals.com

Ion Transitions : Detection is performed in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a particular precursor-to-product ion transition. akjournals.combg.ac.rs While the exact mass-to-charge ratios (m/z) can vary slightly based on instrument calibration, the transitions for Perampanel typically involve the precursor ion at m/z 350.1-350.3 fragmenting to a product ion around m/z 219.0-247.4. nih.govakjournals.combg.ac.rsnih.gov For this compound, the precursor ion is found at m/z 355.0-355.3, fragmenting to a product ion around m/z 220.0-248.2. akjournals.combg.ac.rsnih.gov

Instrument-dependent parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) are optimized to maximize the signal response for each specific transition. akjournals.comnih.gov

The table below details the mass spectrometric parameters used in published assays.

AnalyteIonization ModePrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Key MS Parameters (Voltage)Reference(s)
PerampanelESI+350.3219.1DP: 105, CE: 45 akjournals.comnih.gov
This compoundESI+355.3220.0DP: 93, CE: 47 akjournals.comnih.gov
PerampanelESI+350.1247.1DP: 52, CE: 47, CXP: 10 nih.gov
This compoundESI+355.1248.1DP: 52, CE: 47, CXP: 10 nih.gov
PerampanelESI+350.2247.4Not specified bg.ac.rs
This compoundESI+355.0248.2Not specified bg.ac.rs

Validation of the bioanalytical method is performed to ensure its reliability for the intended application, such as in preclinical animal studies or in vitro experiments. akjournals.comresearchgate.net

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of Perampanel to this compound against the nominal concentration of the calibration standards. bg.ac.rs A linear regression with a weighting factor (commonly 1/x²) is typically used to fit the data. bg.ac.rsnih.gov

The developed methods demonstrate excellent linearity over wide concentration ranges, suitable for preclinical pharmacokinetic studies in animals like rats or for analyzing samples from in vitro systems. researchgate.netnih.govmdpi.com These ranges vary but often span from sub-nanogram to hundreds or thousands of nanograms per milliliter.

MatrixLinear Range (ng/mL)Correlation Coefficient (r or r²)Reference(s)
Human Plasma0.5 - 500r² > 0.999 nih.gov
Human Plasma1.0 - 2000Not specified, but linear akjournals.comresearchgate.net
Human Plasma2.0 - 500r > 0.9992 bg.ac.rsbenthamdirect.com
Saliva0.5 - 300Not specified, but linear nih.gov
Ultrafiltrate0.5 - 150r = 0.9986 nih.gov
Rat Plasma3.75 - 300r = 0.997367 mdpi.com

Precision measures the closeness of agreement among a series of measurements and is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). bg.ac.rs Accuracy refers to the closeness of the mean test results to the true value and is expressed as a percentage of the nominal value. bg.ac.rs Both are assessed at multiple quality control (QC) concentrations, including low, medium, and high levels. nih.govnih.gov

Validation studies consistently demonstrate that these LC-MS/MS methods are both precise and accurate for quantifying Perampanel in various research matrices, including animal plasma and saliva. researchgate.netnih.govbenthamdirect.com

MatrixPrecision (CV% or RSD%)Accuracy (%)Reference(s)
Human Plasma (QC)Intra-day: < 6.81%Inter-day: < 6.81%103 - 113 nih.gov
Human Plasma (QC)Intra-day: 2.4 - 6.8%Inter-day: 3.1 - 3.8%Intra-day: 97.6 - 104.9Inter-day: 98.9 - 103.5 bg.ac.rsbenthamdirect.com
Saliva (QC)Intra-day: < 12.1%Inter-day: < 12.1%Intra-day: 85.6 - 103.2Inter-day: 85.6 - 103.2 nih.gov
Ultrafiltrate (QC)Within- and between-batch: ≤ 9.43%93.25 - 98.34 nih.gov
Rat PlasmaWithin- and between-batch: < 15%Within acceptance criteria researchgate.netmdpi.com

Method Validation Parameters (excluding human clinical sample focus)

Recovery and Matrix Effects in Preclinical Sample Analysis

In bioanalytical method validation, assessing recovery and matrix effects is crucial for ensuring data accuracy. Recovery pertains to the efficiency of the extraction process, while matrix effects refer to the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix. This compound is used to evaluate these parameters in the analysis of its non-deuterated counterpart, perampanel.

Studies involving preclinical samples, such as rat plasma, have quantified these effects. For instance, a high-performance liquid chromatography with fluorescence detection (HPLC-FLD) method using microextraction by packed sorbent (MEPS) for sample processing reported detailed recovery findings. The absolute recovery of perampanel, determined by comparing the peak area of processed spiked plasma samples to unprocessed aqueous samples, was found to be between 75.1% and 88.2%. mdpi.com In the same study, relative recovery, which assesses the extraction efficiency across different concentrations, ranged from 96.1% to 105.1%. mdpi.com

Another study determining free perampanel concentrations using centrifugal ultrafiltration and HPLC-MS/MS also evaluated recovery and matrix effects. nih.gov In this analysis, the recovery of perampanel was consistently high, and the absolute matrix effect was found to be within acceptable limits, ensuring the reliability of the measurements. nih.gov The use of this compound as an internal standard is key to compensating for any variability in both recovery and matrix effects. nih.govakjournals.com

Table 1: Recovery of Perampanel in Preclinical Sample Analysis This table is interactive. You can sort and filter the data.

Parameter Concentration Levels Recovery Range (%) Mean Recovery (%) Source
Absolute Recovery LQC, MQC, HQC 75.1 - 88.2 Not Specified mdpi.com
Relative Recovery LQC, MQC, HQC 96.1 - 105.1 99.5 - 101.9 mdpi.com

Role of this compound as an Internal Standard in Quantitative Analysis

This compound serves as an ideal internal standard (IS) for the quantitative analysis of perampanel in biological matrices. akjournals.combg.ac.rs An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for analytical variability. researchgate.net Because this compound has nearly identical physicochemical properties and chromatographic behavior to perampanel, it co-elutes and experiences similar effects during sample preparation and analysis. bg.ac.rsresearchgate.net This allows it to accurately correct for variations in extraction efficiency, injection volume, and ion suppression or enhancement. researchgate.nettexilajournal.com

In LC-MS/MS methods, this compound is added to plasma samples before protein precipitation. akjournals.com The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both perampanel and this compound. For example, a common transition for perampanel is m/z 350.2 → 247.4, while for this compound it is m/z 355.0 → 248.2 or 355.3 → 220.0. akjournals.combg.ac.rs The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, ensuring high precision and accuracy. researchgate.net

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Research

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference method for obtaining highly accurate and precise measurements of the amount of a substance. researchgate.netnih.gov The core principle involves adding a known amount of an isotopically enriched version of the analyte (the "spike," e.g., this compound) to a sample containing the natural analyte (e.g., perampanel). osti.govnih.gov After the spike and the analyte have been allowed to equilibrate, the mixture is analyzed by mass spectrometry to measure the new isotopic ratio. osti.govrsc.org

Because the amount of the added isotopic spike is known, the initial concentration of the natural analyte in the sample can be calculated from the altered isotope ratio. osti.gov A key advantage of IDMS is that it does not require quantitative recovery of the analyte from the sample matrix. researchgate.netosti.gov As long as the spike and the natural analyte are homogenously mixed, any subsequent loss during sample purification or analysis will affect both equally, leaving the critical isotope ratio unchanged. researchgate.netnih.gov This makes IDMS an exceptionally robust technique for complex matrices. researchgate.net

Mitigation of Analytical Variability and Ion Suppression

A significant challenge in LC-MS/MS analysis is the potential for matrix effects, particularly ion suppression, where co-eluting compounds from the biological sample interfere with the ionization of the target analyte, leading to inaccurate quantification. Stable isotope-labeled internal standards (SIL-IS), like this compound, are the preferred tool for mitigating this issue. researchgate.net

Because this compound co-elutes with perampanel, it experiences the same degree of ion suppression or enhancement at that specific retention time. texilajournal.comcerilliant.com By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by these matrix effects is effectively normalized. researchgate.net This compensation is crucial because matrix effects can vary significantly between different samples. cerilliant.comresearchgate.net The use of this compound thereby compensates for measurement errors and significantly improves the accuracy, precision, and robustness of the bioanalytical method. texilajournal.comnih.gov

Application in Metabolite Identification and Profiling

The deuterium (B1214612) atoms on this compound serve as a stable isotopic label, making it a powerful tool for tracing the metabolic fate of the parent drug in preclinical systems.

Tracing Metabolic Transformations Using Deuterium Labels

Deuterium tracing is a technique used to follow the pathways of a molecule through metabolic processes. nih.gov When a deuterated compound like this compound is introduced into a biological system, the deuterium atoms act as a "tag." As the compound is metabolized, the label is retained in the resulting metabolites.

By analyzing samples (e.g., plasma, urine, or liver microsomes) with mass spectrometry, researchers can specifically look for the characteristic mass shift imparted by the deuterium atoms. For example, a metabolite containing the deuterated portion of the molecule will appear at a higher mass than its non-deuterated counterpart. This allows for the clear differentiation of drug-derived metabolites from endogenous molecules in the complex biological matrix. nih.gov This approach enables the mapping of metabolic pathways, including oxidation, reduction, and conjugation reactions, by identifying the specific products formed from the deuterated precursor. nih.govnih.gov

Structural Elucidation of Deuterated and Non-deuterated Metabolites from Preclinical Systems

Following the identification of potential metabolites via deuterium tracing, the next step is structural elucidation. Mass spectrometry plays a key role here. By comparing the fragmentation patterns of the deuterated metabolites with those of the non-deuterated metabolites, researchers can pinpoint the site of metabolic modification.

For instance, if a hydroxylation reaction occurs on a part of the molecule that does not carry the deuterium label, both the deuterated and non-deuterated metabolites will show a mass increase corresponding to the addition of an oxygen atom, and the mass difference between them (5 Da for d5) will be preserved. However, if the metabolic change occurs at a site where a deuterium atom is located, the fragmentation pattern will change in a predictable way, helping to identify the exact location of the modification. This comparative analysis is a powerful method for characterizing the chemical structures of novel metabolites. rug.nl While direct studies on this compound for this purpose are specific to proprietary research, the methodology is well-established for other deuterated drugs. rug.nl

Table 2: Compound Names

Compound Name
Perampanel
This compound
Acetonitrile
Formic acid
Methanol
Ammonium formate
Valproic acid
Valsartan
Acetate
Glutamate (B1630785)
Glutamine
Levodopa

Mechanistic Pharmacological Investigations with Perampanel D5

In Vitro Receptor Binding and Functional Studies (Perampanel as reference)

Allosteric Modulation of AMPA Receptors

Perampanel (B3395873) is a first-in-class, selective, non-competitive negative allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govwikipedia.orgnih.gov Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, Perampanel binds to an allosteric site on the AMPA receptor complex. nih.gov This binding site is believed to be located on the linker peptide segments of AMPA receptor subunits that are responsible for transducing agonist binding into the opening of the ion channel. nih.gov By binding to this site, Perampanel stabilizes the receptor in a closed conformation, thereby preventing channel opening in response to agonist binding and reducing neuronal excitability. wikipedia.org

Radioligand binding studies have shown that [3H]perampanel binds with high affinity to a single site in rat forebrain membranes. nih.gov This binding is not displaced by AMPA, glutamate, or other competitive antagonists, confirming its non-competitive mechanism. nih.gov However, other non-competitive antagonists like GYKI 52466 can displace [3H]perampanel, suggesting they share a similar or overlapping binding site. nih.govnih.gov

Ligand-Receptor Interaction Kinetics

Whole-cell voltage-clamp recordings in cultured rat hippocampal neurons have characterized the kinetics of Perampanel's interaction with AMPA receptors. The block of AMPA receptor currents by Perampanel is concentration-dependent and relatively slow, with a time constant of approximately 1 second at a concentration of 3 µM. nih.gov The rates of block (association) and unblock (dissociation) of AMPA receptor currents have been determined to be 1.5×10⁵ M⁻¹s⁻¹ and 0.58 s⁻¹, respectively. nih.gov These slow kinetics, particularly the slow dissociation rate, are indicative of high-affinity binding to the receptor. nih.gov Studies have also shown that Perampanel does not seem to affect AMPA receptor desensitization. nih.gov

There is no available experimental data on the specific ligand-receptor interaction kinetics of Perampanel-d5. The kinetic isotope effect primarily influences reaction rates where a carbon-hydrogen bond is cleaved in the rate-determining step. portico.orgwikipedia.org While receptor binding and unbinding are kinetic processes, a significant deuterium (B1214612) isotope effect on the on- and off-rates would only be expected if the deuterated positions are directly involved in the binding interaction in a way that affects the transition state energy. Given that this compound is typically deuterated on the phenyl ring, which is involved in the binding, subtle changes in kinetics could occur, but are generally not expected to be substantial without specific investigation.

Comparative Studies of Deuterium's Influence on Binding Affinity

Direct comparative studies on the influence of deuterium on the binding affinity of this compound versus Perampanel are not available in the peer-reviewed literature. The binding affinity (Kd) of [3H]perampanel to rat forebrain membranes has been reported as 59.8 ± 5.2 nM. nih.gov

The primary purpose of deuteration in drug development is often to slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect. nih.govportico.org Perampanel is primarily metabolized by CYP3A4. wikipedia.orgdrugbank.com Deuteration at metabolically vulnerable sites can lead to a more stable compound with a longer half-life. While this primarily affects pharmacokinetics, it is theoretically possible for deuterium substitution to have a minor effect on binding affinity (a thermodynamic parameter), although this is generally not the primary expectation or outcome of deuteration. Any such effect would likely be small and would require direct experimental measurement for confirmation.

Table 1: In Vitro Receptor Binding Data for Perampanel

Parameter Compound Value Reference
Binding Affinity (Kd) Perampanel 59.8 ± 5.2 nM nih.gov
Binding Affinity (Kd) This compound Not Available
Association Rate (k_on) Perampanel 1.5×10⁵ M⁻¹s⁻¹ nih.gov
Association Rate (k_on) This compound Not Available
Dissociation Rate (k_off) Perampanel 0.58 s⁻¹ nih.gov

Cellular Electrophysiological Analysis

Inhibition of AMPA Receptor-Mediated Currents in Neuronal Cell Cultures

Electrophysiological studies have consistently demonstrated that Perampanel effectively inhibits AMPA receptor-mediated currents in neuronal cultures. In cultured rat hippocampal neurons, Perampanel causes a concentration-dependent inhibition of inward AMPA receptor currents evoked by agonists like AMPA and kainate. nih.gov The IC₅₀ value for the block of non-desensitizing kainate-evoked currents was determined to be 0.56 µM. nih.gov This inhibition was shown to be non-competitive, as the extent of the block was similar across different concentrations of the agonist kainate. nih.gov Furthermore, Perampanel has been shown to inhibit both calcium-permeable and calcium-impermeable AMPA receptors with similar potency, with an IC₅₀ value of approximately 60 nM in another study. nih.gov

Specific electrophysiological data for this compound is not found in the available literature. Based on its structural similarity to Perampanel, it is expected to be a potent inhibitor of AMPA receptor-mediated currents. smolecule.com The magnitude of inhibition and the IC₅₀ value would need to be determined experimentally. Any potential difference would likely arise from subtle alterations in binding kinetics or affinity due to the deuterium substitution, though these are hypothesized to be minor.

Effects on Intracellular Calcium Dynamics

Perampanel has been shown to inhibit AMPA-induced increases in intracellular calcium ([Ca²⁺]i) in cultured rat cortical neurons in a concentration-dependent manner. nih.gov The IC₅₀ for this inhibition was reported to be approximately 93 nM. nih.gov This effect is a direct consequence of its antagonism at AMPA receptors, which are ion channels that can have a degree of permeability to calcium ions. By blocking the channel opening, Perampanel prevents the influx of Ca²⁺ that is triggered by glutamate or other AMPA receptor agonists. Studies have shown that Perampanel's inhibitory activity is similar for both calcium-permeable and calcium-impermeable AMPA receptors. nih.gov

There are no specific studies detailing the effects of this compound on intracellular calcium dynamics. It is anticipated that this compound would also inhibit AMPA receptor-mediated calcium influx. The potency (IC₅₀) of this effect would be expected to be comparable to that of Perampanel, pending direct experimental verification. The fundamental mechanism of reducing calcium influx by blocking the receptor channel would remain the same.

Table 2: Cellular Electrophysiological Data for Perampanel

Parameter Compound Value Cell Type Reference
IC₅₀ (Kainate-evoked currents) Perampanel 0.56 µM Rat Hippocampal Neurons nih.gov
IC₅₀ (Kainate-evoked currents) This compound Not Available
IC₅₀ (AMPA receptor inhibition) Perampanel ~60 nM Rat Brain Neurons nih.gov
IC₅₀ (AMPA receptor inhibition) This compound Not Available
IC₅₀ (AMPA-induced Ca²⁺ influx) Perampanel ~93 nM Rat Cortical Neurons nih.gov

Kinetic Isotope Effects (KIE) on Pharmacodynamic Parameters

Theoretical Framework of Deuterium KIE in Drug-Target Interactions

The substitution of hydrogen (¹H) with its stable, non-radioactive isotope, deuterium (²H or D), is a subtle structural modification that can have profound effects on a molecule's behavior, particularly in biological systems. nih.gov This is primarily due to the mass difference; deuterium possesses an additional neutron, making it approximately twice as heavy as protium (B1232500) (hydrogen). nih.govtandfonline.com This mass difference is the foundation of the deuterium kinetic isotope effect (KIE), a phenomenon that describes the change in the rate of a chemical reaction upon isotopic substitution. nih.gov

The core of the KIE lies in the vibrational energy of chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. acs.org Consequently, the C-D bond is stronger and more stable, requiring more energy to be broken. researchgate.netnih.gov This difference in bond strength means that reactions involving the cleavage of a C-D bond will proceed more slowly than identical reactions involving C-H bond cleavage. tandfonline.com The magnitude of this effect, expressed as the ratio of the rate constants (kH/kD), is typically between 1 and 5 for primary isotope effects where the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov

While the KIE is most pronounced and widely exploited in altering drug pharmacokinetics—specifically by slowing cytochrome P450 (CYP450)-mediated oxidative metabolism—its direct impact on pharmacodynamics (the interaction of a drug with its target) is generally considered to be minimal. tandfonline.comnih.gov Drug-target interactions, such as binding to a receptor or inhibiting an enzyme, are typically driven by non-covalent forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. The isosteric and isoelectronic replacement of hydrogen with deuterium does not significantly alter these forces. tandfonline.com Therefore, in most cases, a deuterated drug is expected to retain the biochemical potency, selectivity, and fundamental mechanism of action of its non-deuterated (protiated) counterpart. eurekalert.org

Assessment of Deuterium's Impact on Perampanel's Pharmacodynamics in Experimental Systems

Perampanel exerts its therapeutic effect by acting as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govfycompa.com It binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site, thereby inhibiting receptor-mediated synaptic transmission without affecting NMDA receptor responses. nih.govnih.gov The interaction is one of high affinity and involves slow blocking and unblocking kinetics. nih.gov

Given this mechanism, the strategic placement of deuterium in this compound is not expected to significantly alter its direct pharmacodynamic properties. The primary interactions governing Perampanel's binding to the allosteric site on the AMPA receptor are non-covalent and would be largely unaffected by the increased mass of deuterium at a non-interacting position. tandfonline.comeurekalert.org The expectation is that this compound would retain the high selectivity and potency for the AMPA receptor observed with Perampanel. eurekalert.org

To experimentally verify this hypothesis, a series of in vitro pharmacodynamic models would be employed, mirroring the assays used to characterize the parent compound.

Key Experimental Assessments:

Radioligand Binding Assays: These assays are crucial for determining the binding affinity of this compound for its target. Using rat forebrain membranes, competitive binding studies with [³H]perampanel would be conducted to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of this compound. nih.gov It is hypothesized that the values for this compound would be nearly identical to those of Perampanel. nih.gov

Whole-Cell Voltage-Clamp Recordings: This electrophysiological technique, performed on cultured neurons (e.g., hippocampal neurons), directly measures the functional antagonism of AMPA receptors. nih.gov The assay would assess the concentration-dependent inhibition of AMPA-evoked currents by this compound to determine its IC₅₀ value. nih.gov The kinetics of the block (rates of block and unblock) and its effect on receptor desensitization would also be compared to the parent compound. nih.gov

The following table summarizes the known pharmacodynamic parameters for Perampanel and the hypothesized outcomes for this compound based on the theoretical framework of the kinetic isotope effect.

ParameterExperimental SystemPerampanel (Reported Value)This compound (Hypothesized Value)Reference
Binding Affinity (Kd)Radioligand binding assay (rat forebrain membranes)59.8 ± 5.2 nMExpected to be similar nih.gov
Maximum Binding (Bmax)Radioligand binding assay (rat forebrain membranes)3.2 ± 0.1 pmol/mgExpected to be similar nih.gov
Functional Antagonism (IC₅₀)Whole-cell voltage-clamp (cultured hippocampal neurons)0.56 µMExpected to be similar nih.gov
Receptor SelectivityElectrophysiology / Binding AssaysSelective for AMPA over NMDA receptorsExpected to be unchanged nih.govnih.gov
Mode of ActionElectrophysiologyNon-competitive, negative allosteric modulatorExpected to be unchanged nih.govnih.gov

The following table outlines a potential experimental design for the direct comparative assessment of Perampanel and this compound.

Assay TypeObjectiveMethodologyKey Endpoints
Competitive Radioligand BindingTo determine and compare the binding affinity of Perampanel and this compound to the AMPA receptor.Incubate rat brain membrane preparations with a fixed concentration of [³H]perampanel and increasing concentrations of either unlabeled Perampanel or this compound.Inhibition constant (Ki), Dissociation constant (Kd).
Whole-Cell ElectrophysiologyTo assess and compare the functional inhibitory potency and kinetics of Perampanel and this compound on AMPA receptor currents.Record AMPA-evoked currents from cultured hippocampal neurons in the absence and presence of varying concentrations of each compound.IC₅₀, rate of block (kon), rate of unblock (koff).
Selectivity PanelTo confirm that deuteration does not alter the receptor selectivity profile.Test this compound against a panel of other neurotransmitter receptors, particularly NMDA receptors, using appropriate functional or binding assays.Activity at off-target receptors compared to Perampanel.

Preclinical Metabolic Fate and Pharmacokinetics Studies of Perampanel D5

In Vitro Metabolic Stability and Biotransformation

The biotransformation of Perampanel-d5 is expected to follow the same pathways as Perampanel (B3395873), although the rates of these reactions may be altered due to the kinetic isotope effect. The in vitro metabolism of Perampanel has been characterized using systems like liver microsomes, which contain the primary enzymes responsible for drug metabolism. nih.gov

The metabolism of Perampanel is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies have identified several key isoforms responsible for its biotransformation.

CYP3A4 and CYP3A5 : These isoforms are the major enzymes responsible for the metabolism of Perampanel. nih.govnih.gov They play a principal role in the initial oxidative reactions. The co-administration of strong CYP3A4 inducers, such as carbamazepine (B1668303) or phenytoin, has been shown to decrease Perampanel serum levels significantly, underscoring the importance of this pathway. nih.gov

CYP1A2 and CYP2B6 : In vitro data also indicate that CYP1A2 and CYP2B6 contribute to the metabolism of Perampanel, although to a lesser extent than the CYP3A family. nih.gov

Table 1: Primary Cytochrome P450 Isoforms in Perampanel Metabolism

Enzyme Family Specific Isoforms Role in Metabolism Reference
CYP3A CYP3A4, CYP3A5 Primary pathway for oxidative metabolism. nih.gov, nih.gov
CYP1A CYP1A2 Contributory role in metabolism. nih.gov

| CYP2B | CYP2B6 | Contributory role in metabolism. | nih.gov |

The metabolic cascade for Perampanel involves two main phases. This sequence is expected to be the same for this compound.

Phase I: Oxidation : The initial and primary metabolic pathway for Perampanel is oxidation, catalyzed by the CYP450 enzymes. nih.govnih.gov This process involves the hydroxylation of the molecule at several positions on its aromatic rings. nih.gov In studies with rats, monkeys, and humans, the main metabolic routes include ring hydroxylation to form various hydroxylated metabolites. nih.gov

Phase II: Glucuronidation : Following oxidation, the resulting hydroxylated metabolites undergo Phase II conjugation reactions. nih.gov Specifically, they are conjugated with glucuronic acid (glucuronidation) to form more water-soluble glucuronides, which facilitates their excretion from the body. nih.govnih.gov

In preclinical models (rats and monkeys) and in humans, unchanged Perampanel is the major component found in plasma, with metabolites present in much lower quantities. nih.gov

Kinetic Isotope Effects on Metabolism

The substitution of hydrogen with deuterium (B1214612) in this compound introduces the potential for a deuterium kinetic isotope effect (KIE), a phenomenon where the heavier isotope can lead to a slower rate of chemical reactions involving the cleavage of that bond. nih.govnih.gov

The primary mechanism of metabolic clearance for many drugs is CYP-mediated oxidation, which involves the cleavage of a C-H bond. nih.gov Because the C-D bond is stronger and requires more energy to break, its cleavage can be slower. scirp.org

This principle has several theoretical implications for this compound in preclinical models:

Reduced Rate of Metabolism : If the deuterium atoms in this compound are located at one of the sites targeted by CYP3A4/5 for hydroxylation, the rate of its metabolism is expected to decrease. nih.govnih.gov

Lower Systemic Clearance and Longer Half-Life : A reduced rate of metabolism typically leads to a lower rate of systemic clearance. juniperpublishers.com Consequently, the biological half-life of this compound could be prolonged compared to its non-deuterated counterpart. juniperpublishers.com This effect has been observed with other deuterated drugs, where it can lead to improved pharmacokinetic profiles. researchgate.netnih.gov

Metabolic Switching : If metabolism is slowed at a primary site due to deuteration, the metabolic machinery may shift to alternative, non-deuterated sites on the molecule. This phenomenon, known as "metabolic switching," can alter the ratio of metabolites formed compared to the parent drug. juniperpublishers.comosti.govosti.gov

Beyond altering a drug's pharmacokinetic profile, deuteration serves as a powerful mechanistic tool in preclinical research. juniperpublishers.com By strategically placing deuterium at different positions on a molecule, researchers can investigate the intricacies of its metabolism.

Identify the primary "soft spots" on the molecule that are most susceptible to CYP450 attack.

This information is invaluable for understanding drug-drug interactions and for the rational design of new chemical entities with improved metabolic stability.

Preclinical Pharmacokinetic Profiles (Mechanistic Focus)

While specific pharmacokinetic studies on this compound are not publicly documented, its profile can be mechanistically hypothesized based on the known preclinical pharmacokinetics of Perampanel and the anticipated kinetic isotope effects.

Perampanel has demonstrated favorable pharmacokinetic properties in several preclinical species, with high oral bioavailability in monkeys and moderate bioavailability in rats and dogs. nih.govucdavis.edu The terminal half-life in these preclinical models is relatively short compared to the long half-life observed in humans. nih.govresearchgate.net

Table 2: Preclinical Pharmacokinetic Parameters of Perampanel (Single Oral Dose)

Species Bioavailability (%) Half-life (t½) (hours) Reference
Rat ~46-47% 1.67 ucdavis.edu, researchgate.net
Dog ~49-54% 5.34 ucdavis.edu, researchgate.net

| Monkey | ~74% | 7.55 | ucdavis.edu, researchgate.net |

Based on a mechanistic focus, the pharmacokinetic profile of this compound in these same preclinical models would be expected to differ from Perampanel in the following ways:

Absorption and Distribution : Deuteration is not expected to significantly alter the absorption or distribution of the compound, as these are primarily governed by physicochemical properties like lipophilicity and molecular size, which are nearly identical between a drug and its deuterated version. nih.gov

Metabolism and Clearance : As discussed, the primary impact would be on metabolic clearance. Due to the kinetic isotope effect, this compound would likely undergo slower CYP-mediated oxidation. scirp.orgjuniperpublishers.com This would translate to a reduced intrinsic clearance in preclinical liver microsome assays and lower systemic clearance in vivo.

Table of Mentioned Compounds

Absorption, Distribution, and Excretion in Animal Models

Preclinical studies in various animal models indicate that Perampanel is well-absorbed orally and distributes widely throughout the body. Following oral administration, Perampanel demonstrates moderate to high bioavailability across species. ucdavis.edu It is extensively bound to plasma proteins, primarily albumin and α1-acid glycoprotein. ucdavis.edu

Distribution studies using radiolabeled Perampanel in pregnant rats showed that the compound readily crosses the placenta and distributes throughout the fetus, with radioactivity detected in the fetal brain, heart, lung, liver, and kidneys at levels that are a significant fraction of those in maternal tissues. ucdavis.edu The compound has also been shown to be present in the milk of lactating rats. ucdavis.edu An unusual finding in preclinical studies was the prolonged retention of Perampanel in the eyes of pigmented rats and cynomolgus monkeys, as well as in the arteries of rats, though these observations were not linked to any histopathological abnormalities. ucdavis.edu

Excretion of Perampanel and its metabolites occurs primarily through the feces, with a smaller portion eliminated via the renal system. nih.gov In human studies, approximately 70% of an administered dose is recovered in the feces and the remainder in the urine, with only about 2% excreted as the unchanged parent drug in urine. nih.gov

Table 1: Pharmacokinetic Parameters of Perampanel in Preclinical Animal Models This table summarizes key pharmacokinetic parameters of Perampanel in various animal species, which can be considered indicative of this compound's profile.

ParameterRatDogMonkey
Oral Bioavailability ~47% ucdavis.edu~49% ucdavis.edu~74% ucdavis.edu
Plasma Protein Binding 87% ucdavis.edu90% ucdavis.edu90% ucdavis.edu
Volume of Distribution (Vd) ---
Primary Route of Excretion Fecal nih.govFecal nih.govFecal nih.gov

Data for Vd was not specified in the provided search results.

Brain Penetration and Distribution Studies in Preclinical Species

Perampanel was designed to act on the central nervous system, and preclinical studies confirm its ability to penetrate the blood-brain barrier. Studies in rats have demonstrated that Perampanel not only enters the brain but also distributes to various fetal brain tissues following maternal administration. ucdavis.edufda.gov The concentration in the fetal brain was found to be between 59-88% of the maternal plasma levels. fda.gov

Further supporting its central nervous system activity, radioligand binding studies using [3H]perampanel on rat forebrain membranes showed high-affinity binding. nih.gov Perampanel is not a substrate for common efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), which means its access to the brain is not likely to be limited by these transporters. nih.gov

Table 2: Brain Distribution of Perampanel in Preclinical Species This table illustrates the brain penetration capabilities of Perampanel, which is expected to be similar for this compound.

SpeciesBrain Tissue ConcentrationNotes
Rat (Fetus) 59-88% of maternal plasma levels fda.govDemonstrates placental transfer and fetal brain penetration.
Rat (Adult) High-affinity binding in forebrain membranes nih.govSuggests specific target engagement within the brain.

Inter-species Metabolic Comparisons (excluding human clinical)

The metabolism of Perampanel has been investigated in rats and monkeys, providing a basis for understanding the likely metabolic fate of this compound. In both species, the primary metabolic pathways involve oxidation and subsequent glucuronidation. nih.gov The main oxidative transformations include hydroxylation of the aromatic rings. nih.gov

While the fundamental metabolic pathways are similar across rats and monkeys, there can be quantitative differences in the metabolites produced. In both species, the unchanged parent drug, Perampanel, is the major component found in plasma, with its metabolites present in much smaller quantities. nih.gov The oxidative metabolism is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. nih.gov For this compound, it is anticipated that the same enzymatic pathways would be involved, although the rate of metabolism at the deuterated positions might be slower due to the kinetic isotope effect.

Table 3: Comparative Metabolic Pathways of Perampanel in Preclinical Species This table outlines the primary metabolic transformations of Perampanel in rats and monkeys, which are expected to be the same for this compound.

Metabolic PathwayRatMonkey
Primary Route Oxidation followed by glucuronidation nih.govOxidation followed by glucuronidation nih.gov
Key Oxidative Reactions Ring hydroxylation nih.govRing hydroxylation nih.gov
Major Circulating Component Unchanged Perampanel nih.govUnchanged Perampanel nih.gov
Primary Metabolizing Enzymes CYP3A family nih.govCYP3A family nih.gov

Applications of Perampanel D5 in Translational and Drug Discovery Research

Use as a Mechanistic Probe in In Vivo Animal Studies

The utility of Perampanel-d5 in preclinical animal models is significant, allowing for detailed investigation into the pharmacokinetics and pharmacodynamics of Perampanel (B3395873).

To understand a drug's efficacy and central nervous system activity, it is crucial to confirm that it reaches its intended target in the brain at sufficient concentrations. Perampanel is a selective, non-competitive AMPA receptor antagonist that has demonstrated broad-spectrum anti-seizure activity in various animal models, including audiogenic seizure models and the maximal electroshock seizure test. nih.govucdavis.edunih.gov Investigating target engagement in these models involves measuring the concentration of Perampanel in specific brain regions, such as the hippocampus, where AMPA receptors play a critical role in seizure generation. alsuntangled.comnih.gov

This compound is essential for accurately quantifying the parent drug in brain tissue homogenates from these preclinical models. nih.gov In such studies, a known quantity of this compound is added to the biological sample (e.g., brain tissue) as an internal standard before sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Because this compound has nearly identical chemical and physical properties to Perampanel, it experiences similar extraction efficiency and ionization response in the mass spectrometer. aptochem.com This co-eluting, stable isotope-labeled standard allows for the correction of variability during sample preparation and analysis, ensuring that measurements of receptor occupancy and target engagement are highly accurate and reproducible. kcasbio.com This precise quantification is fundamental for building mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) models that correlate drug exposure in the brain with the observed pharmacological effect, such as seizure protection. nih.gov

Perampanel is metabolized almost exclusively by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov Consequently, its plasma concentration and efficacy can be significantly affected by co-administered drugs that either induce or inhibit this enzyme. nih.gov Animal models are frequently used to study these potential drug-drug interactions (DDIs) before human trials. benthamscience.comnih.gov For example, antiepileptic drugs like carbamazepine (B1668303) are known inducers of CYP3A4 and have been shown to decrease plasma concentrations of Perampanel, while CYP3A4 inhibitors like ketoconazole (B1673606) can increase its exposure. nih.govnih.gov

In preclinical DDI studies in animal models, this compound plays a vital role as an internal standard for the definitive quantification of Perampanel. nih.gov When investigating the effect of a potential enzyme inducer or inhibitor, researchers administer Perampanel along with the interacting drug to animal models and collect plasma samples over time. nih.gov The use of this compound in the subsequent LC-MS/MS analysis allows for the precise measurement of changes in Perampanel's clearance and exposure. kcasbio.com This clarifies the mechanism of the DDI—whether it is due to faster (induction) or slower (inhibition) metabolism—and quantifies its magnitude. researchgate.net Such studies are critical for predicting clinically significant interactions and informing dosing guidelines. nih.gov

Parameter Role of this compound in DDI Animal Studies Supporting Rationale
Quantification Serves as an ideal internal standard for LC-MS/MS analysis of Perampanel. nih.govCo-elutes with Perampanel and corrects for matrix effects and analytical variability. aptochem.comkcasbio.com
Mechanism Enables precise measurement of changes in Perampanel plasma concentration when co-administered with CYP3A4 inducers or inhibitors. nih.govnih.govAccurate quantification clarifies whether the interaction is due to enzyme induction or inhibition. researchgate.net
Predictive Value Data from animal models helps predict the clinical significance of drug-drug interactions in humans. benthamscience.comReliable preclinical data is essential for designing informative clinical DDI studies. nih.gov

Contribution to Understanding Perampanel's Fundamental Biological Activity

This compound is instrumental in foundational research aimed at dissecting the biological actions of Perampanel, from differentiating its activity from its metabolites to enabling the creation of sophisticated research tools.

A key question in pharmacology is whether a drug's therapeutic effects are caused by the parent compound or by its metabolites. Deuteration of a molecule at a site of metabolic attack can slow down its rate of metabolism, a phenomenon known as the deuterium (B1214612) kinetic isotope effect (KIE). researchgate.netresearchgate.net This can lead to increased exposure of the parent drug and reduced formation of metabolites. nih.gov

By comparing the pharmacological effects and pharmacokinetic profiles of Perampanel and a strategically deuterated version in vivo, researchers can probe the relative contributions of the parent drug versus its metabolites. researchgate.net While this compound is primarily used as an analytical standard, the principles of the KIE are central to the use of deuterated compounds in mechanistic studies. researchgate.netnih.gov Furthermore, this compound is crucial for developing quantitative assays that can simultaneously measure both Perampanel and its various metabolites in plasma or tissue. By serving as a robust internal standard, it ensures the accurate determination of the concentration of each chemical entity, which is necessary to correlate their respective exposures with specific biological activities. clearsynth.com

This compound is a cornerstone for the development and validation of advanced assays used to study AMPA receptor pharmacology. nih.gov In vitro systems, such as studies using cultured rat cortical neurons or human neocortical slices, are used to determine a drug's potency and mechanism of action directly at the receptor level. nih.govnih.gov Ex vivo studies often involve administering the drug to an animal and then analyzing tissue samples to measure drug concentration or receptor binding. alsuntangled.com

In both contexts, highly sensitive and specific analytical methods are required to quantify Perampanel concentrations in small sample volumes or complex biological matrices. nih.gov LC-MS/MS is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard is considered essential for a robust method. aptochem.comkcasbio.com this compound is the ideal internal standard for these assays, enabling the accurate quantification of Perampanel over a wide range of concentrations. nih.govnih.gov This has facilitated the development of validated methods to measure Perampanel in various biological matrices, including plasma and saliva, which are critical for both preclinical research and clinical therapeutic drug monitoring. nih.govnih.gov

Assay Type Application Role of this compound
In Vitro Measuring Perampanel's inhibition of AMPA-induced currents in cultured neurons or tissue slices. nih.govnih.govEnables accurate quantification of Perampanel in the assay medium, ensuring precise determination of potency (e.g., IC₅₀).
Ex Vivo Quantifying Perampanel concentration in brain tissue from treated animals to correlate with receptor occupancy or behavioral effects. alsuntangled.comServes as the internal standard in LC-MS/MS methods for robust and reliable tissue drug measurement. nih.gov
Bioanalytical Developing and validating methods for measuring Perampanel in biological fluids like plasma or saliva for PK studies. nih.govnih.govEssential component for method validation according to regulatory standards, ensuring accuracy, precision, and stability. nih.gov

Role in Quantitative Proteomics and Metabolomics Studies

In the era of "omics," which involves the large-scale study of biological molecules, this compound provides a critical anchor for quantitative measurements. clearsynth.comthermofisher.com Stable isotope-labeled compounds are indispensable tools in quantitative proteomics and metabolomics, primarily serving as internal standards to ensure analytical accuracy and precision. texilajournal.comisolife.nliroatech.com

In metabolomics, the goal is to measure the levels of many small-molecule metabolites simultaneously. When focusing on the disposition of a specific drug like Perampanel, a targeted metabolomics approach is often used. thermofisher.com In these studies, this compound is added at a known concentration to every sample at the beginning of the workflow. texilajournal.com This allows researchers to correct for any sample-to-sample variability that may arise during extraction, handling, or instrument analysis. thermofisher.comisolife.nl By comparing the mass spectrometry signal of the endogenous (unlabeled) Perampanel to the signal of the known amount of added this compound, an exact concentration can be determined. nih.govtexilajournal.com This approach compensates for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte, a common challenge in complex biological samples like plasma or brain tissue. kcasbio.com The use of this compound ensures that quantitative data from proteomics and metabolomics studies are reliable, reproducible, and comparable across different experiments and laboratories. thermofisher.comtexilajournal.com

Stable Isotope Labeling for Quantitative Analysis of Biomarkers in Research

In the realms of translational science and drug development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. Stable Isotope Labeling (SIL) is a cornerstone technique that addresses this need, and this compound serves as a prime example of its application. This compound is a deuterated analog of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy. researchgate.netakjournals.comnih.govresearchgate.net The incorporation of five deuterium atoms creates a mass shift from the parent compound, Perampanel, without significantly altering its chemical and physical properties. vivanls.com This characteristic makes this compound an ideal internal standard (IS) for quantitative bioanalytical assays. akjournals.combg.ac.rs

The use of a stable isotope-labeled internal standard like this compound is highly recommended, particularly for methods employing mass spectrometry, to ensure the precision and accuracy of the results. akjournals.com During sample preparation and analysis, variations can occur, leading to analyte loss or fluctuations in instrument response. Because this compound has nearly identical chromatographic and mass spectrometric behavior to Perampanel, it can effectively compensate for these variations, including matrix effects, which are common in complex biological samples like plasma and saliva. akjournals.combg.ac.rsnih.gov Matrix effects, caused by co-eluting endogenous compounds, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. akjournals.com By adding a known concentration of this compound to the samples at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby correcting for potential inconsistencies. bg.ac.rsmagtechjournal.com

Research studies have consistently demonstrated the successful application of this compound in the development and validation of robust analytical methods for therapeutic drug monitoring (TDM) of Perampanel. researchgate.netmagtechjournal.com These methods are crucial for optimizing treatment in patients, especially in specific populations like children with epilepsy. researchgate.netmagtechjournal.comnih.gov The validation of these assays, in line with regulatory guidelines, confirms their reliability for clinical and research applications. nih.govnih.gov

Table 1: Validation Parameters of LC-MS/MS Methods Using this compound as an Internal Standard

Parameter Study 1 researchgate.net Study 2 nih.gov Study 3 magtechjournal.com Study 4 nih.gov
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaSaliva
Linearity Range (ng/mL) 1.00–2,0000.5–5001–1,5000.5–300
Correlation Coefficient (r²) Not specified> 0.9990.9989Not specified
Lower Limit of Quantitation (LLOQ) (ng/mL) 1.000.510.5
Intra-day Precision (CV%) Within acceptable criteria< 6.81%≤ 5.80%≤ 12.1%
Inter-day Precision (CV%) Within acceptable criteria< 6.81%≤ 5.80%≤ 12.1%
Accuracy Within acceptable criteria103%–113%92.07%–106.07%85.6%–103.2%

Integration with Advanced Analytical Techniques for Comprehensive Biological Insights

The utility of this compound is intrinsically linked to its integration with advanced analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netmagtechjournal.comnih.gov This powerful combination provides the high sensitivity and specificity required for the accurate quantification of Perampanel in complex biological fluids, even at very low concentrations. nih.govnih.gov

The analytical process typically begins with sample preparation, often involving a simple protein precipitation step using an organic solvent like acetonitrile (B52724), which contains this compound as the internal standard. researchgate.netbg.ac.rsnih.gov The mixture is then processed, and the resulting supernatant is injected into the LC-MS/MS system. bg.ac.rs

Chromatographic separation is achieved using a high-performance liquid chromatography (HPLC) system, commonly with a C18 column, which separates Perampanel and this compound from other components in the sample matrix. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous solvent (like water with formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile), run under either isocratic or gradient elution conditions. researchgate.netmagtechjournal.comnih.gov

Following chromatographic separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is frequently used to generate protonated molecular ions ([M+H]⁺) of both Perampanel and this compound. researchgate.netakjournals.commagtechjournal.com These precursor ions are then selected and fragmented to produce specific product ions. The quantification is performed using Multiple Reaction Monitoring (MRM), a highly specific and sensitive mode of analysis where the instrument monitors the transition from a specific precursor ion to a specific product ion for both the analyte and the internal standard. bg.ac.rsmagtechjournal.com For instance, a common transition for Perampanel is m/z 350.3 → 219.1, while for this compound, it is m/z 355.3 → 220.0. researchgate.netakjournals.com This high degree of specificity ensures that the measurements are not affected by interference from other drugs or endogenous substances. researchgate.net

The integration of this compound with LC-MS/MS has enabled the development of rapid, simple, and reliable methods for various research applications, including bioequivalence studies and the therapeutic monitoring of total and free Perampanel concentrations. bg.ac.rsnih.gov This approach has also been adapted for innovative microsampling techniques, such as volumetric absorptive microsampling (VAMS), for the analysis of Perampanel in saliva, offering a less invasive alternative to blood collection. nih.gov

Table 2: Exemplary LC-MS/MS Parameters for Perampanel Analysis Using this compound

Parameter Method 1 researchgate.net Method 2 bg.ac.rs Method 3 nih.gov
Chromatography Column Kinetex® C18Not SpecifiedAgilent ZORBAX SB-C18
Mobile Phase 0.2 mM Formic Acid in water and acetonitrileAcetonitrile-water (95:5, v/v)0.1% Formic Acid in water and acetonitrile
Elution Type IsocraticNot SpecifiedGradient
Ionization Mode Positive ESIPositive ESIPositive ESI
Perampanel MRM Transition (m/z) 350.3 → 219.1350.2 → 247.4350.1 → 219.0
This compound MRM Transition (m/z) 355.3 → 220.0355.0 → 248.2355.1 → 220.1
Retention Time (min) 1.14Not Specified2.38

Future Directions and Emerging Research Avenues for Deuterated Perampanel

Advancements in Deuteration Chemistry for Perampanel (B3395873) Analogs

The synthesis of deuterated molecules is a rapidly evolving field, driven by the increasing demand for isotopically labeled compounds in drug discovery and metabolic research. wiseguyreports.comresearchgate.net Future research on Perampanel-d5 and its analogs will likely leverage these advancements to create more sophisticated research tools.

Recent progress in deuteration chemistry offers more efficient and site-selective methods for incorporating deuterium (B1214612) into complex molecules like Perampanel. researchgate.net Key methodologies include:

Hydrogen Isotope Exchange (HIE): This technique, particularly using transition-metal and photoredox catalysis, allows for the specific replacement of hydrogen with deuterium at C(sp²)–H and C(sp³)–H bonds. researchgate.netresearchgate.net

Reductive Deuteration: This method involves the use of deuterium gas or other deuterium sources to reduce unsaturated bonds, introducing deuterium atoms into the molecule. researchgate.net

Dehalogenative Deuteration: This approach uses a deuterium source to replace a halogen atom, offering a precise way to introduce deuterium at a specific location. researchgate.net

The development of scalable and cost-effective deuteration methods is crucial for industrial applications. researchgate.net Flow chemistry, for instance, is emerging as a promising alternative to traditional batch reactions for large-scale synthesis, offering increased efficiency and the ability to handle reactions under high pressure and temperature with greater control. ansto.gov.au These advanced synthetic strategies could be applied to produce novel Perampanel analogs with deuterium labels at different positions. Such analogs would be invaluable for detailed metabolic fate mapping and for studying the kinetic isotope effect on specific metabolic pathways of the parent drug.

Table 1: Modern Deuteration Methodologies

Methodology Description Potential Application for Perampanel Analogs
Catalytic H/D Exchange Uses metal catalysts (e.g., Palladium, Platinum, Iron) to exchange hydrogen for deuterium atoms on arene and heteroarene rings. researchgate.netresearchgate.netmdpi.com Site-selective deuteration of the phenyl or pyridyl rings of Perampanel to probe their role in metabolism.
Reductive Deuteration Adds deuterium across double or triple bonds using a deuterium source. researchgate.net Creation of novel saturated analogs of Perampanel for structure-activity relationship studies.
Dehalogenative Deuteration Replaces a halogen atom with a deuterium atom, allowing for precise labeling. researchgate.net Synthesis of specifically labeled Perampanel analogs for use as internal standards or metabolic tracers.
Flow Chemistry Continuous reaction process offering enhanced control over reaction parameters, suitable for large-scale synthesis. ansto.gov.au Scalable production of this compound and other deuterated analogs for broader research and clinical use.

Integration of this compound in Systems Neuroscience Approaches

Systems neuroscience aims to understand how neural circuits and systems produce behavior and cognition. This compound, as a stable isotope-labeled version of a potent neuroactive compound, is uniquely positioned to contribute to this field. Its identical biological activity to Perampanel, a non-competitive antagonist of AMPA receptors, makes it a powerful tool for tracing the drug's engagement with its molecular target within complex neural systems. smolecule.com

Future applications could involve using advanced imaging techniques combined with this compound to visualize drug distribution and receptor occupancy in real-time within the living brain. This would allow researchers to correlate the molecular actions of the drug at the synapse with large-scale neural network activity, measured using techniques like fMRI or electroencephalography (EEG). drug-dev.com Such studies could elucidate how antagonizing AMPA receptors in specific brain regions modulates global brain dynamics and connectivity, providing insights into the network-level mechanisms of seizure control and other potential therapeutic effects. nih.govfrontiersin.org

Development of Novel Analytical Techniques for Deuterated Compound Analysis

The utility of deuterated compounds like this compound is fundamentally linked to the ability to accurately and sensitively detect them. This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Perampanel in biological matrices like plasma. bg.ac.rsnih.govresearchgate.netakjournals.com

Emerging analytical techniques promise to enhance the analysis of deuterated compounds. High-resolution mass spectrometry (HR-MS) combined with liquid chromatography (LC) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful strategy for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

Future developments may include:

Supercritical Fluid Chromatography (SFC): SFC coupled with mass spectrometry can reduce the back-exchange of deuterium for hydrogen that can occur with traditional HPLC, allowing for more accurate quantification of deuterium incorporation. google.com

Advanced NMR Techniques: Novel quantitative NMR (qNMR) methods are being developed that can simultaneously determine all NMR-active nuclides in a sample, providing a precise measure of the degree of deuteration without the need for traditional reference standards. spectralservice.de

Volumetric Absorptive Microsampling (VAMS): This technique allows for the collection of precise, small volumes of biological fluids, like saliva, which can then be analyzed using sensitive LC-MS/MS methods. This minimally invasive approach is particularly valuable for therapeutic drug monitoring. researchgate.net

Table 2: Analytical Techniques for Deuterated Compound Analysis

Technique Application for this compound Advantages
LC-MS/MS Quantification of Perampanel in biological samples using this compound as an internal standard. bg.ac.rsresearchgate.netakjournals.com High sensitivity and specificity; established method for therapeutic drug monitoring. nih.gov
High-Resolution Mass Spectrometry (HR-MS) Determination of isotopic enrichment and structural integrity. rsc.org Provides precise mass measurement, confirming the identity and purity of the deuterated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the position of deuterium labels and isotopic purity. rsc.orgspectralservice.de Provides detailed structural information and can quantify the degree of deuteration. spectralservice.de
Supercritical Fluid Chromatography (SFC)-MS Separation and analysis while minimizing back-exchange of deuterium. google.com Improved accuracy in determining the level of deuteration. google.com

Potential for this compound as a Tool for Investigating Specific Neurobiological Pathways (beyond initial indications)

While Perampanel is approved for epilepsy, its mechanism as an AMPA receptor antagonist suggests its potential relevance to a wide range of neurological and psychiatric disorders where glutamatergic excitotoxicity is implicated. nih.govresearchgate.net this compound can serve as a crucial research tool to explore these novel therapeutic applications and the underlying neurobiological pathways.

Research has already begun to uncover the effects of Perampanel on various intracellular signaling cascades. Studies in animal models have shown that Perampanel can modulate the phosphorylation state of the GluA1 subunit of the AMPA receptor by affecting upstream kinases and phosphatases, including Ca2+-calmodulin-dependent protein kinase II (CAMKII), protein kinase A (PKA), and c-Jun N-terminal kinase (JNK). nih.gov

Future research using this compound as a tracer and analytical standard could investigate:

Neurodegenerative Diseases: Glutamate-mediated excitotoxicity is a known factor in neuronal death in conditions like Parkinson's disease. semanticscholar.org this compound could be used in preclinical models to quantify drug engagement with AMPA receptors and correlate it with neuroprotective outcomes.

Genetic Epilepsies: Perampanel has shown efficacy in certain rare genetic epilepsies, such as those involving SCN1A mutations. cureepilepsy.org this compound can facilitate pharmacokinetic/pharmacodynamic studies in these specific patient populations to optimize treatment.

Oncology: AMPA receptors are expressed in some brain tumors, and their activation may contribute to tumor growth. nih.gov Perampanel's potential dual role in controlling seizures and inhibiting tumor progression in brain tumor-related epilepsy is an exciting area for future preclinical investigation, where this compound would be essential for accurate quantification. nih.gov

Unexplored Mechanistic Aspects and Hypotheses for Future Research

Despite its established role as an AMPA receptor antagonist, the full spectrum of Perampanel's mechanism of action is not completely understood. nih.goveuropa.eu This leaves several avenues open for future investigation, where this compound can play a pivotal role.

Hypotheses for Future Research:

Allosteric Modulation Specificity: Perampanel is a non-competitive antagonist, meaning it binds to an allosteric site on the AMPA receptor. patsnap.com The precise location and nature of this binding site, and whether its characteristics vary across different AMPA receptor subunit compositions in different brain regions, remain to be fully explored. Deuterated or other isotopically labeled analogs could be used in advanced structural biology studies (e.g., cryo-electron microscopy) to map these interactions.

Regulation of Gene Expression: Long-term treatment with any neuroactive drug can lead to adaptive changes in gene expression. Research could explore how chronic AMPA receptor blockade by Perampanel alters the transcriptome and proteome of neurons, potentially revealing novel pathways involved in its sustained efficacy and long-term effects.

Interaction with Wakefulness Pathways: There are reports of Perampanel inducing cataplexy-like symptoms, suggesting an interaction with sleep-wake regulatory circuits, possibly involving the sublaterodorsal nucleus. nih.gov This represents a largely unexplored mechanistic aspect that warrants further investigation to understand the full neurobiological impact of the drug.

Q & A

Q. What analytical parameters are critical for quantifying Perampanel-d5 in biological matrices using LC-MS/MS?

  • Methodological Answer : Key parameters include retention time (RT), precursor/product ion transitions (Q1/Q3 m/z), and collision energy (CE). For this compound, optimal settings are RT = 3.7 min, Q1/Q3 = 355.1/248.1 m/z, CE = 45 V, and declustering potential (DP) = 52 V . These parameters ensure specificity and sensitivity in pharmacokinetic studies. Researchers should validate these values against matrix effects and ion suppression using standard protocols (e.g., FDA Bioanalytical Method Validation).

Q. How can researchers ensure the stability of this compound during long-term storage in experimental settings?

  • Methodological Answer : Stability studies should include testing under varying temperatures (e.g., -80°C, -20°C, 4°C) and freeze-thaw cycles. Use deuterated internal standards (like this compound) to correct for degradation. Document recovery rates via spiked quality control samples and compare against freshly prepared standards. Stability criteria should align with ICH guidelines (e.g., ±15% deviation from nominal concentration) .

Q. What statistical tools are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear mixed-effects modeling (NONMEM) or Phoenix WinNonlin are preferred for pharmacokinetic/pharmacodynamic (PK/PD) modeling. For small datasets, ANOVA with post-hoc Tukey tests can compare dose groups. Ensure power analysis is performed a priori to determine sample size adequacy, minimizing Type I/II errors .

Advanced Research Questions

Q. How should researchers design experiments to address variability in this compound recovery rates across different tissue homogenates?

  • Methodological Answer :
  • Step 1 : Perform matrix effect assessments by spiking this compound into homogenates (e.g., brain, liver) and comparing peak areas with solvent-only controls.
  • Step 2 : Optimize homogenization buffers (e.g., PBS vs. acetonitrile) to mitigate phospholipid interference.
  • Step 3 : Use stable isotope-labeled internal standards to normalize recovery discrepancies. Publish raw data with confidence intervals to enhance reproducibility .

Q. What strategies resolve contradictions in this compound’s reported plasma protein binding percentages across studies?

  • Methodological Answer : Discrepancies often arise from methodological differences (e.g., equilibrium dialysis vs. ultrafiltration). To reconcile:
  • Replicate : Repeat assays using the same technique across labs.
  • Meta-Analysis : Pool data from multiple studies, applying random-effects models to account for heterogeneity.
  • Sensitivity Testing : Vary pH and temperature to identify confounding factors .

Q. How can cross-validation studies improve the reliability of this compound as an internal standard in multi-center trials?

  • Methodological Answer :
  • Protocol Harmonization : Standardize LC-MS/MS conditions (e.g., column type, gradient) across labs.
  • Blinded QC Samples : Distribute aliquots of spiked matrices with undisclosed concentrations to participating centers.
  • Data Integration : Use platforms like LabKey or REDCap to aggregate results, applying Bland-Altman plots to assess inter-lab variability .

Q. What computational approaches predict this compound’s interactions with cytochrome P450 enzymes in silico?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model this compound’s binding affinity to CYP3A4/2C18.
  • QSAR Models : Train algorithms on existing CYP inhibition data to forecast metabolic stability.
  • Validation : Compare predictions with in vitro microsomal assays, reporting AUC-ROC values to quantify predictive accuracy .

Data Presentation and Reproducibility

Q. What ethical frameworks apply when using this compound in preclinical models of drug-resistant epilepsy?

  • Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies:
  • 3Rs Principle : Replace mammalian models with in vitro alternatives (e.g., iPSC-derived neurons) where possible.
  • IACUC Compliance : Document justification for sample sizes and humane endpoints.
  • Data Transparency : Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.